2,3-Dihydro-pyrano[2,3-B]pyridin-4-one
Overview
Description
2,3-Dihydro-pyrano[2,3-B]pyridin-4-one is a heterocyclic compound with the molecular formula C8H7NO2.
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . It plays a crucial role in cellular processes such as genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .
Mode of Action
This compound interacts with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Additionally, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins. This recruits BER components to facilitate the DNA repair process and cell survival .
Result of Action
The compound’s action results in genomic dysfunction and cell death . This is because the inhibition of PARP-1 compromises the cancer cell DNA repair mechanism . The synthesized compounds showed promising activity where some emerged as potent PARP-1 inhibitors .
Biochemical Analysis
Biochemical Properties
It has been suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in this compound is important for interactions with the amino acids present in the active site of certain enzymes . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Cellular Effects
Some studies suggest that it may have inhibitory activities against PARP-1, a protein involved in DNA repair damage . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-pyridone with an aldehyde in the presence of a base, leading to the formation of the pyrano ring . The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-pyrano[2,3-B]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2,3-Dihydro-pyrano[2,3-B]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a pyrimidine ring instead of pyridine.
Pyrano[3,2-b]pyridin-4-one: Differing in the position of the fused rings.
Thiopyrano[2,3-b]pyridin-4-one: Contains a sulfur atom in the pyran ring.
Uniqueness
2,3-Dihydro-pyrano[2,3-B]pyridin-4-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2,3-dihydropyrano[2,3-b]pyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWJQKRZSDABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-27-1 | |
Record name | 2H,3H,4H-pyrano[2,3-b]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.